molecular formula C15H13N3O3 B14487114 Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- CAS No. 63585-44-4

Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-

Cat. No.: B14487114
CAS No.: 63585-44-4
M. Wt: 283.28 g/mol
InChI Key: OBVXXUUNPCYIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- is an organic compound that belongs to the class of amides. It is a derivative of benzoic acid and is characterized by the presence of a benzene ring attached to an amide group. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- can be achieved through several methods. One common approach involves the condensation of benzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired benzamide derivative.

Another method involves the electrochemical synthesis of benzoin from benzaldehyde, followed by the amidation of benzoin to form benzamide. This process is carried out under mild conditions in an electrolysis cell, using room temperature ionic liquids as the solvent and supporting electrolyte system .

Industrial Production Methods

In industrial settings, the production of Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems allows for efficient and scalable production of the compound. Additionally, the implementation of green chemistry principles, such as the use of electrochemical methods, helps to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of primary or secondary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amines. Substitution reactions can introduce functional groups such as halogens, nitro groups, or alkyl groups onto the benzene ring.

Scientific Research Applications

Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain proteases or interact with signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid, used as a reference compound.

    N-Phenylbenzamide: A derivative with a phenyl group attached to the nitrogen atom, similar in structure but with different properties.

    N,N-Diphenylbenzamide: A compound with two phenyl groups attached to the nitrogen atom, exhibiting unique chemical behavior.

Uniqueness

Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]- is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

63585-44-4

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

N-(phenylcarbamoylcarbamoyl)benzamide

InChI

InChI=1S/C15H13N3O3/c19-13(11-7-3-1-4-8-11)17-15(21)18-14(20)16-12-9-5-2-6-10-12/h1-10H,(H3,16,17,18,19,20,21)

InChI Key

OBVXXUUNPCYIKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.